Solasodine

Beschreibung

Purapuridine has been reported in Solanum carolinense, Solanum violaceum, and other organisms with data available.

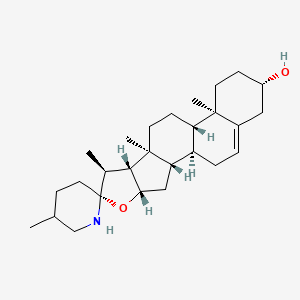

RN given refers to (3beta,22alpha,25R)-isomer; structure

Eigenschaften

IUPAC Name |

(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43NO2/c1-16-7-12-27(28-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(29)8-10-25(18,3)21(20)9-11-26(22,24)4/h5,16-17,19-24,28-29H,6-15H2,1-4H3/t16-,17+,19+,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVISVAMQJWJSZ-VKROHFNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101030558 | |

| Record name | Solasodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101030558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Solasodine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7186 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

FREELY SOL IN BENZENE, PYRIDINE, AND CHLOROFORM; MODERATELY SOL IN ALC, METHANOL, AND ACETONE; SLIGHTLY SOL IN WATER; PRACTICALLY INSOL IN ETHER, SOL IN DIOXANE | |

| Record name | SOLASODINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3538 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

HEXAGONAL PLATES FROM METHANOL OR BY SUBLIMATION IN HIGH VACUUM | |

CAS No. |

126-17-0 | |

| Record name | Solasodine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Solasodine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Solasodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101030558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Solasodine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLASODINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L40Y453Y96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SOLASODINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3538 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

200-202 °C | |

| Record name | SOLASODINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3538 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Solasodine's Mechanism of Action in Cancer Cells: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Solasodine, a steroidal glycoalkaloid derived from plants of the Solanum genus, has emerged as a potent phytochemical with significant anticancer properties demonstrated across a range of preclinical models.[1][2] Its therapeutic potential stems from its ability to modulate multiple oncogenic signaling pathways, leading to the inhibition of cell proliferation, induction of programmed cell death, and suppression of metastasis. This technical guide provides an in-depth examination of the molecular mechanisms underpinning this compound's oncostatic effects, presenting key quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways involved. The primary mechanisms of action include the induction of apoptosis via intrinsic and extrinsic pathways, cell cycle arrest at the G2/M phase, and the inhibition of key signaling cascades such as PI3K/Akt/mTOR and Wnt/β-catenin.[1][3]

Core Mechanisms of Antineoplastic Activity

This compound exerts its anticancer effects through a multi-pronged approach, targeting several hallmarks of cancer. The primary mechanisms are detailed below.

Induction of Apoptosis

A primary mechanism of this compound is the induction of apoptosis, or programmed cell death, in cancer cells through the modulation of key regulatory proteins.[2][3]

-

Intrinsic (Mitochondrial) Pathway: this compound significantly shifts the balance between pro- and anti-apoptotic proteins of the Bcl-2 family. It upregulates the expression of pro-apoptotic proteins like Bax and Bak while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[2][3][4] This altered ratio increases mitochondrial membrane permeability, leading to the release of cytochrome c into the cytoplasm.[3][5] The released cytochrome c triggers the activation of a caspase cascade, beginning with initiator caspase-9 and culminating in the activation of executioner caspase-3 and caspase-7.[1][3][5] Activated caspase-3 subsequently cleaves key cellular substrates, including poly (ADP-ribose) polymerase (PARP), a hallmark event in apoptosis.[1][3]

-

Extrinsic (Death Receptor) Pathway: Evidence also points to the involvement of the extrinsic pathway, as this compound treatment has been shown to increase the levels of cleaved caspase-8.[1][3] This suggests that this compound may also engage death receptor signaling to initiate apoptosis.

-

p53-Dependent Apoptosis: this compound can upregulate the tumor suppressor protein p53 and its downstream target, p21.[3][4] The activation of p53 is a critical event that can trigger both apoptosis and cell cycle arrest in response to cellular stress.

-

Generation of Reactive Oxygen Species (ROS): Related glycoalkaloids have been shown to induce the production of ROS, such as hydroxyl radicals and hydrogen peroxide, within cancer cells.[6][7] Elevated ROS levels can induce oxidative stress, leading to mitochondrial dysfunction and the activation of stress-related signaling pathways like JNK and p38, which ultimately contribute to apoptosis.[6]

Cell Cycle Arrest

This compound effectively halts cancer cell proliferation by inducing cell cycle arrest, predominantly at the G2/M phase.[1][3][4] This prevents cells from entering mitosis and undergoing cell division. The arrest is mediated by the downregulation of key cell cycle progression proteins, including Cyclin D1 and Cyclin E.[3][4] Furthermore, the this compound-induced upregulation of the p53/p21 axis plays a critical role in enforcing this checkpoint.[3][4]

Inhibition of Metastasis and Invasion

Metastasis is a critical factor in cancer mortality. This compound has demonstrated significant anti-metastatic and anti-invasive properties.[1] It effectively impedes the motility and invasion of cancer cells by downregulating the expression and activity of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are enzymes crucial for degrading the extracellular matrix.[1][8][9] Concurrently, this compound can increase the expression of their natural inhibitors, TIMP-1 and TIMP-2.[8] It also upregulates the cell adhesion molecule E-cadherin, which strengthens cell-cell junctions and reduces the potential for cell migration.[1][10]

Modulation of Key Oncogenic Signaling Pathways

This compound's effects on apoptosis, cell cycle, and metastasis are orchestrated through its modulation of several critical intracellular signaling pathways.

-

PI3K/Akt/mTOR Pathway: This is a central pro-survival pathway that is frequently hyperactivated in cancer. This compound effectively suppresses this pathway by inhibiting the phosphorylation (activation) of Akt.[1][5][8] Deactivation of Akt prevents it from phosphorylating downstream targets like GSK-3β and mTOR, thereby shutting down signals that promote cell growth, proliferation, and survival.[1][10]

-

Wnt/β-catenin Pathway: The PI3K/Akt pathway often cross-talks with the Wnt/β-catenin pathway. By inhibiting the Akt/GSK-3β axis, this compound leads to the downregulation of β-catenin.[1] It prevents the translocation of β-catenin into the nucleus, where it would otherwise act as a transcription factor to activate genes involved in proliferation and invasion.[1]

-

Hedgehog (Hh)/Gli1 Pathway: In gastric cancer models, this compound has been shown to directly bind to and inhibit Gli1, a key transcription factor in the Hedgehog signaling pathway.[11] By targeting Gli1, this compound disrupts a critical pathway for gastric cancer cell proliferation.[11]

Quantitative Data Summary

The cytotoxic and antiproliferative effects of this compound are dose- and time-dependent.[1] The following table summarizes the inhibitory effects observed in various cancer cell lines.

| Cell Line | Cancer Type | Assay | Concentration / Duration | Observed Effect | Citation |

| HCT116, HT-29, SW480 | Colorectal Cancer | MTT Assay | 20-80 µmol/L for 24-72h | Dose- and time-dependent inhibition of cell proliferation. | [1] |

| MCF-7 | Breast Cancer | MTT Assay | Not specified | Dose-dependent inhibition of cell proliferation. | [2][3] |

| A549 | Lung Cancer | Viability Assay | Non-toxic doses | Suppression of cell invasion. | [8] |

| SW1990, PANC1 | Pancreatic Cancer | Proliferation Assay | Not specified | Significant inhibition of proliferation. | [5] |

| AGS, MKN74 | Gastric Cancer | MTT Assay | ~5-40 µM for 72h | Dose-dependent inhibition of cell viability. | [11] |

| HT-29 | Colon Cancer | MTT Assay | 2.5-80 µg/ml | 43.8% to 76.9% inhibition of cell growth. | [12] |

| MG-63 | Bone Cancer | MTT Assay | 2.5-80 µg/ml | 20.9% to 63.9% inhibition of cell growth. | [12] |

Key Experimental Protocols

The investigation of this compound's mechanism of action relies on a set of standard cell and molecular biology techniques.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13]

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[13] The amount of formazan produced is directly proportional to the number of living cells.[14]

-

Methodology:

-

Cell Plating: Seed cancer cells (e.g., 5,000-10,000 cells/well) into a 96-well plate and incubate overnight to allow for attachment.[13]

-

Treatment: Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[1]

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of about 0.5 mg/mL and incubate for 2-4 hours at 37°C.[13]

-

Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[13]

-

Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 490-570 nm.[1][13] Cell viability is calculated relative to the vehicle-treated control cells.

-

Protein Expression Analysis (Western Blot)

Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates.

-

Principle: Proteins are separated by size via gel electrophoresis, transferred to a solid support membrane, and then visualized using primary antibodies specific to the target protein and enzyme-conjugated secondary antibodies.

-

Methodology:

-

Protein Extraction: Lyse this compound-treated and control cells in a suitable lysis buffer containing protease inhibitors to extract total protein.

-

Quantification: Determine protein concentration using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel based on molecular weight.

-

Membrane Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Incubate the membrane in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Bax, anti-Bcl-2, anti-p-Akt), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[1]

-

Cell Cycle and Apoptosis Analysis (Flow Cytometry)

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of individual cells.

-

Cell Cycle Analysis:

-

Harvest this compound-treated and control cells.

-

Fix the cells in cold 70% ethanol to permeabilize the membranes.

-

Stain the cells with a DNA-intercalating fluorescent dye, such as Propidium Iodide (PI), in the presence of RNase to remove RNA.

-

Analyze the DNA content of the cell population using a flow cytometer. The resulting histogram will show the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

-

Apoptosis Analysis (Annexin V/PI Staining):

-

Harvest this compound-treated and control cells.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark.

-

Analyze immediately by flow cytometry. The results allow for the differentiation of:

-

Viable cells (Annexin V-negative, PI-negative).

-

Early apoptotic cells (Annexin V-positive, PI-negative).

-

Late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

-

Necrotic cells (Annexin V-negative, PI-positive).

-

-

Conclusion

This compound is a promising natural compound that exhibits robust anticancer activity against a variety of cancer cell types. Its efficacy is rooted in its ability to simultaneously target multiple fundamental cellular processes required for tumor growth and progression. By inducing apoptosis, causing G2/M cell cycle arrest, inhibiting metastasis, and suppressing critical oncogenic signaling pathways like PI3K/Akt and Wnt/β-catenin, this compound presents a multifaceted approach to cancer therapy. The comprehensive data and mechanistic insights presented in this guide underscore the potential of this compound as a lead compound for the development of novel and effective cancer therapeutics. Further investigation in clinical settings is warranted to fully elucidate its therapeutic utility.

References

- 1. This compound inhibits human colorectal cancer cells through suppression of the AKT/glycogen synthase kinase‐3β/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. phytopharmajournal.com [phytopharmajournal.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound, Isolated from Solanum sisymbriifolium Fruits, Has a Potent Anti-Tumor Activity Against Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solanine-induced reactive oxygen species inhibit the growth of human hepatocellular carcinoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound inhibits invasion of human lung cancer cell through downregulation of miR-21 and MMPs expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scienceopen.com [scienceopen.com]

- 10. A combined treatment with Ursolic acid and this compound inhibits colorectal cancer progression through the AKT1/ERK1/2-GSK-3β-β-catenin axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Solasodine as a Precursor for Steroid Synthesis: A Technical Guide

Introduction

Solasodine is a steroidal alkaloid found in various species of the Solanum plant genus, which includes potatoes and tomatoes.[1][2] It serves as a crucial starting material, or precursor, for the semi-synthesis of a wide range of commercially and medically important steroid drugs.[3][4] Its chemical structure, a nitrogen analogue of diosgenin, allows for its efficient conversion into key intermediates used in the production of corticosteroids, sex hormones, and oral contraceptives.[3][5][6] This technical guide provides an in-depth overview of the extraction of this compound, its chemical conversion into the pivotal intermediate 16-dehydropregnenolone acetate (16-DPA), and the subsequent synthesis of steroid hormones, targeting researchers, scientists, and professionals in drug development.

1. Extraction and Isolation of this compound

This compound naturally occurs in plants as glycoalkaloids, primarily solasonine and solamargine, where the this compound aglycone is attached to sugar moieties.[1][3][7] The extraction process, therefore, involves two main stages: the extraction of these crude glycosides from the plant material, followed by acid hydrolysis to cleave the sugar chains and isolate the this compound base.

The plant material, typically the fruits or leaves of species like Solanum laciniatum or Solanum khasianum, is first dried and powdered.[8] The crude glycoalkaloids are then extracted using a solvent, with studies showing that 70% 2-propanol is an optimal choice.[8][9][10] Following extraction, the solvent is evaporated, and the resulting crude glycoside mixture is subjected to hydrolysis using an acid, such as hydrochloric acid, to yield this compound.[8][9][10][11]

Experimental Protocol 1: Extraction and Isolation of this compound from Solanum laciniatum

1. Plant Material Preparation:

-

Collect fresh fruits and leaves of Solanum laciniatum.

-

Dry the plant material in an oven at 60°C until a constant weight is achieved.[8]

-

Grind the dried material into a fine powder.[8]

2. Extraction of Crude Glycosides:

-

Extract the dried powder (e.g., 500 g) multiple times (4-5 times) with 70% (v/v) 2-propanol (1.5 L for each extraction) at 70°C.[8]

-

Pool the filtrates from all extractions.

-

Evaporate the solvent under vacuum using a rotary evaporator to obtain the crude glycoside extract.[8]

3. Hydrolysis of Glycosides:

-

Dissolve the crude glycoside extract in 2-propanol containing 1 N hydrochloric acid.[8][9][10]

-

Reflux the mixture to facilitate the hydrolysis of the glycosidic bonds, liberating the this compound aglycone.

-

After hydrolysis, neutralize the solution.

4. Isolation of this compound:

-

Adjust the pH of the hydrolyzed solution with a sodium hydroxide solution to precipitate the this compound base.[8]

-

Add a large volume of water to complete the precipitation of crystalline this compound.[8]

-

Filter the precipitate and wash it thoroughly with water.

-

Dry the collected crystalline this compound at 60°C.[8]

5. Quantification (optional):

-

The purity and concentration of the isolated this compound can be determined using High-Performance Liquid Chromatography (HPLC).[12][13][14]

Data Presentation: this compound Yield

The yield of this compound can vary significantly depending on the plant species, the part of the plant used, and the extraction methodology.

| Plant Species | Plant Part | Extraction Method | This compound Yield (% of dry weight) | Reference |

| Solanum laciniatum | Fruits | 2-propanol extraction, HCl hydrolysis | 0.34 ± 0.04 | [8][9][10] |

| Solanum laciniatum | Leaves | 2-propanol extraction, HCl hydrolysis | 0.44 ± 0.16 | [8][9][10] |

| Solanum sisymbrifolium | Aerial parts | Methanolic extraction | 0.0494 | [12] |

| Solanum nigrum | Aerial parts | Methanolic extraction | 0.0472 | [12] |

| Solanum surattense | Aerial parts | Methanolic extraction | 0.0446 | [12] |

| Solanum pubescens | Leaves | Hydro-alcoholic Soxhlet extraction | 1.857 | [13] |

| Solanum trilobatum | Not specified | Not specified | 0.132 | [14] |

| Solanum indicum | Not specified | Not specified | 0.048 | [14] |

2. Conversion of this compound to 16-Dehydropregnenolone Acetate (16-DPA)

The conversion of this compound into 16-dehydropregnenolone acetate (16-DPA) is the cornerstone of its use in the steroid industry. 16-DPA is a versatile intermediate from which a majority of steroid drugs, including sex hormones and corticosteroids, can be synthesized.[5][15] The process is a multi-step chemical transformation that opens the complex spiroamino ketal structure of this compound.

The typical synthetic route involves:

-

Acetylation: The hydroxyl group at C-3 and the secondary amine in the piperidine ring of this compound are acetylated using acetic anhydride to form O,N-diacetylthis compound.

-

Isomerization: The diacetylated compound is then isomerized to form O,N-diacetylpseudothis compound.

-

Oxidation: The double bond in the furan ring of the pseudothis compound derivative is cleaved through oxidation. Historically, this has been done with chromium trioxide, but more environmentally friendly oxidizing agents like potassium permanganate or potassium dichromate are now used.[8][15]

-

Hydrolysis: The resulting intermediate is hydrolyzed to yield 16-DPA.[15]

Experimental Protocol 2: Synthesis of 16-DPA from this compound via Phase-Transfer Catalysis

This protocol utilizes a phase-transfer catalyst (PTC) which can offer improved yields and milder reaction conditions compared to conventional methods.

1. Acetylation and Isomerization:

-

Convert this compound to O,N-diacetylpseudothis compound through established methods involving acetylation with acetic anhydride followed by isomerization.

2. Oxidation and Hydrolysis (PTC Method):

-

Prepare an organic phase by dissolving the O,N-diacetylpseudothis compound in a suitable solvent like methylene chloride.

-

Prepare an aqueous phase containing the oxidizing agent, potassium dichromate (K₂Cr₂O₇), and the phase-transfer catalyst, such as tetrabutylammonium hydrogen sulfate.[8][9][10]

-

Combine the two phases and stir vigorously to facilitate the reaction. The PTC transports the oxidant into the organic phase to react with the substrate.

-

Monitor the reaction for completion (e.g., by TLC).

-

After the oxidation is complete, work up the reaction mixture to isolate the crude product. This step is followed by hydrolysis with a reagent like sodium acetate trihydrate to yield 16-DPA.[15]

-

Purify the final product, for instance, by crystallization from methanol, to obtain pure 16-DPA.[8]

Data Presentation: 16-DPA Yield

Different synthetic strategies have been developed to optimize the yield of 16-DPA from this compound.

| Method | Oxidizing Agent | Catalyst | Yield of 16-DPA (%) | Reference |

| Conventional Method | Chromium Trioxide | Various acid catalysts | Low-to-moderate | [15] |

| Improved Conventional | Potassium Permanganate | None specified | 75 | [15] |

| Phase-Transfer Catalysis | Potassium Dichromate | Tetrabutylammonium hydrogen sulfate | 37.0 | [8][9][10] |

3. Synthesis of Steroid Hormones from 16-DPA

16-DPA is a highly versatile precursor for a wide array of steroid hormones. Its key structural features—the C17 acetyl side chain and the double bond at C16—allow for various chemical modifications to build the specific structures of different steroid classes.

From 16-DPA, synthetic pathways can lead to:

-

Progestogens (e.g., Progesterone)

-

Corticosteroids (e.g., Cortisone, Dexamethasone)[15]

-

Androgens (e.g., Testosterone)

-

Estrogens

4. Overall Experimental Workflow

The entire process from raw plant material to the key steroid intermediate 16-DPA involves a series of distinct stages, each requiring careful control of experimental conditions to maximize yield and purity.

This compound remains a vital natural precursor in the pharmaceutical industry for the economic synthesis of steroid drugs.[8] Its availability from various Solanum species provides a valuable alternative to other precursors like diosgenin. The efficiency of the overall process, from the extraction of this compound from plant sources to its conversion into the pivotal intermediate 16-DPA, is critical for the commercial viability of steroid production. Ongoing research focuses on optimizing extraction techniques, employing greener and more efficient chemical transformations, and exploring biotechnological production methods to ensure a sustainable supply of this important steroidal raw material.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CAS 126-17-0: this compound | CymitQuimica [cymitquimica.com]

- 3. rjptonline.org [rjptonline.org]

- 4. rjptonline.org [rjptonline.org]

- 5. longdom.org [longdom.org]

- 6. academicjournals.org [academicjournals.org]

- 7. iomcworld.com [iomcworld.com]

- 8. researchgate.net [researchgate.net]

- 9. EXTRACTION OF this compound FROM DRY FRUITS AND LEAVES OF SOLANUM LACINIATUM AIT. AND THE SYNTHESIS OF 16-DEHYDROPREGNENOLONE ACETATE FROM this compound BY PHASE-TRANSFER CATALYSIS | International Society for Horticultural Science [ishs.org]

- 10. EXTRACTION OF this compound FROM DRY FRUITS AND LEAVES OF SOLANUM LACINIATUM AIT. AND THE SYNTHESIS OF 16-DEHYDROPREGNENOLONE ACETATE FROM this compound BY PHASE-TRANSFER CATALYSIS [actahort.org]

- 11. Determination of this compound in fruits of Solanum species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. phytojournal.com [phytojournal.com]

- 13. greenpharmacy.info [greenpharmacy.info]

- 14. asianpubs.org [asianpubs.org]

- 15. pubs.acs.org [pubs.acs.org]

Solasodine structure and chemical properties

An In-depth Technical Guide to Solasodine: Structure, Properties, and Biological Activity

Abstract

This compound is a naturally occurring steroidal alkaloid found predominantly in plants of the Solanaceae family, such as various Solanum species.[1][2] Structurally, it is a C27 cholestane skeleton with an attached nitrogen-containing spiro-amino-ketal side chain.[3][4] This compound serves as a crucial precursor in the semi-synthesis of complex steroidal drugs, including corticosteroids, anabolic steroids, and oral contraceptives.[4][5] Beyond its role as a synthetic intermediate, this compound exhibits a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antifungal properties.[4][6] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, key biological signaling pathways, and standard experimental protocols for the extraction, quantification, and evaluation of this compound, tailored for researchers in pharmacology and drug development.

Chemical Structure and Physicochemical Properties

This compound, with the chemical formula C₂₇H₄₃NO₂, is a complex steroidal alkaloid.[3][5] Its structure consists of a rigid steroid backbone and a nitrogen-containing spiro-amino-ketal group, which classifies it as an azaspiro and oxaspiro compound.[3] This unique structure is the basis for its biological activities and its utility as a precursor for other steroid molecules.[2]

Physicochemical Data

The key physicochemical properties of this compound are summarized in Table 1, providing essential data for its handling, formulation, and analytical characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

|---|---|---|

| Molecular Formula | C₂₇H₄₃NO₂ | [3][7] |

| Molecular Weight | 413.64 g/mol | [5] |

| CAS Number | 126-17-0 | [3][7] |

| Appearance | White to off-white crystalline solid; Hexagonal plates | [1][2][3] |

| Melting Point | 200-202 °C | [3][8] |

| pKb | 6.30 | [3] |

| Optical Rotation | [α]D²⁵: -98° (c=0.14 in methanol) | |

| [α]D: -113° (in Chloroform) | ||

| [α]D²⁰: -92.4° (in Benzene) | [3] | |

| Solubility | Freely soluble in benzene, pyridine, chloroform. | [3][9] |

| Moderately soluble in alcohol, methanol, acetone. | [3][9] |

| | Slightly soluble in water; practically insoluble in ether. |[3][9] |

Spectroscopic Data

Spectroscopic data is critical for the identification and structural elucidation of this compound.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Method | Key Data Points | References |

|---|---|---|

| UV Spectroscopy | λmax (Methanol): 206 nm | |

| Infrared (IR) Spectroscopy | KBr (cm⁻¹): Peaks at 10.3, 10.4, 11.2, 11.5 (azaoxaspirane bands) | [8][10] |

| ¹H NMR | Identity and structure confirmed by ¹H NMR absorption peaks. | [11] |

| Mass Spectrometry | Used for structural confirmation and identification. |[12] |

Biological Activities and Mechanisms of Action

This compound demonstrates a remarkable range of pharmacological effects, making it a subject of intense research for therapeutic applications.[4] Its primary activities are summarized in Table 3.

Table 3: Summary of Pharmacological Activities of this compound

| Activity | Description | References |

|---|---|---|

| Anticancer | Induces apoptosis and cell cycle arrest in various cancer cell lines including breast, colorectal, pancreatic, and leukemia. | [4][13][14] |

| Neuroprotective | Exhibits neurogenesis properties and shows protective effects against neurodegenerative models. | [2][4][6] |

| Anti-inflammatory | Suppresses inflammation in models such as carrageenan-induced rat paw edema. | [4] |

| Antifungal | Shows activity against fungal infections. | [3][5] |

| Immunomodulatory | Inhibits lymphocyte proliferation, suggesting immunosuppressive activity. | [3][4] |

| CNS Depressant | Potentiates thiopental-induced sleeping time, indicating neurosedative effects. | [4][6] |

| Anticonvulsant | Reduces the latency of hind leg tonic extensor phase in electroshock-induced convulsions. |[4][6] |

Anticancer Signaling Pathways

This compound's anticancer effects are mediated through the modulation of several critical signaling pathways.

In colorectal cancer (CRC) cells, this compound has been shown to suppress proliferation and motility by inhibiting the AKT/GSK-3β/β-catenin signaling pathway.[13] Treatment with this compound leads to a downregulation of phosphorylated PI3K and AKT, which in turn prevents the inactivating phosphorylation of GSK-3β.[13] Active GSK-3β then promotes the phosphorylation and subsequent degradation of β-catenin, preventing its nuclear translocation and transcription of target oncogenes.[13][14]

In pancreatic cancer, this compound has been found to inhibit the Cox-2/Akt/GSK3β signaling pathway.[15] This inhibition leads to the enhanced release of Cytochrome c from the mitochondria into the cytoplasm, which subsequently activates the caspase cascade (caspase-9 and caspase-3), ultimately inducing apoptosis.[15]

Studies have also implicated this compound as an inhibitor of the Hedgehog (Hh) signaling pathway. It has been shown to bind directly to the transcription factor Gli1, a key mediator of Hh signaling, thereby suppressing the pathway and reducing the proliferation of cancer stem cells.[16]

Experimental Protocols

This section outlines common methodologies for the isolation, quantification, and biological evaluation of this compound.

Extraction and Isolation from Plant Material

A common method for isolating this compound involves acid hydrolysis of its glycoside forms (solasonine and solamargine) present in the plant material.[12][17]

Protocol: Acid Hydrolysis and Extraction

-

Preparation : Dried and powdered plant material (e.g., berries or leaves of Solanum species) is defatted using a solvent like n-hexane in a Soxhlet apparatus.[17]

-

Glycoside Extraction : The defatted material is then extracted with 95% ethanol in a Soxhlet extractor for several hours.[17]

-

Concentration : The ethanolic extract is concentrated under reduced pressure to a syrupy consistency.[17]

-

Hydrolysis : Concentrated hydrochloric acid (e.g., 12N HCl) is added to the syrup, and the mixture is refluxed for 2-6 hours to hydrolyze the glycosides into the aglycone, this compound.[12][17]

-

Precipitation : The acidic mixture is cooled, and the crude this compound hydrochloride precipitates. The precipitate is filtered.[17]

-

Basification : The precipitate is resuspended in boiling water and made alkaline (pH ~9) with an ammonia solution. This converts the this compound salt to the free base.[17]

-

Purification : The mixture is refluxed, cooled, and filtered. The resulting crude this compound precipitate is washed, dried, and can be further purified by recrystallization from solvents like methanol or acetone/water.[8][10][17]

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and widely used method for the quantification of this compound in plant extracts and formulations.[18][19][20]

Protocol: Reversed-Phase HPLC Analysis

-

Instrumentation : An HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), a pump, an autosampler, and a UV or photodiode array (PDA) detector.[18][19]

-

Standard Preparation : A stock solution of pure this compound standard is prepared in methanol (e.g., 400 µg/mL). A series of working standards are prepared by diluting the stock solution to create a calibration curve (e.g., 2.5-60 µg/mL).[18][19]

-

Sample Preparation : The plant extract containing this compound is dissolved in methanol, filtered through a 0.45 µm syringe filter, and diluted to fall within the calibration range.[20]

-

Chromatographic Conditions :

-

Mobile Phase : An isocratic or gradient mixture of an aqueous buffer and an organic solvent. A common system is a mixture of 10 mM phosphate buffer (pH 3.0) and acetonitrile (e.g., 75:25 v/v).[19]

-

Detection Wavelength : this compound lacks a strong chromophore, so detection is usually performed at low wavelengths, around 200-206 nm.[18][21]

-

-

Quantification : The concentration of this compound in the sample is determined by comparing its peak area to the linear regression equation derived from the calibration curve of the standards.[19][20]

In Vitro Anticancer Activity Assessment

The cytotoxic and apoptotic effects of this compound on cancer cells are typically evaluated using a series of cell-based assays.

Protocol: Cell Viability and Apoptosis Assays

-

Cell Culture : Human cancer cell lines (e.g., colorectal HCT116, pancreatic SW1990) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO₂).[13][15]

-

Cell Viability Assay (MTT or WST-1) :

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

They are then treated with various concentrations of this compound for 24, 48, or 72 hours.

-

A reagent like MTT is added, which is converted by viable cells into a colored formazan product.

-

The formazan is dissolved, and the absorbance is measured with a plate reader to determine cell viability relative to an untreated control.

-

-

Apoptosis Analysis (Flow Cytometry) :

-

Cells are treated with this compound for a specified time (e.g., 48 hours).[13]

-

Both floating and adherent cells are collected, washed, and resuspended in a binding buffer.

-

Cells are stained with Annexin V-FITC (to detect early apoptotic cells) and Propidium Iodide (PI, to detect late apoptotic/necrotic cells).

-

The stained cells are analyzed by a flow cytometer to quantify the percentage of cells in different stages of apoptosis.[13][15]

-

-

Western Blot Analysis :

-

Cells are treated with this compound, and total protein is extracted.

-

Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against key proteins in target signaling pathways (e.g., p-AKT, total AKT, GSK-3β, β-catenin, Caspase-3, Bax, Bcl-2).[13][15]

-

Secondary antibodies conjugated to HRP are used for detection via chemiluminescence. This allows for the assessment of changes in protein expression and phosphorylation status.[13]

-

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 126-17-0: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C27H43NO2 | CID 442985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rjptonline.org [rjptonline.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. scbt.com [scbt.com]

- 8. This compound CAS#: 126-17-0 [m.chemicalbook.com]

- 9. Enhancement of this compound Extracted from Fruits of Solanum nigrum L. by Microwave-Assisted Aqueous Two-Phase Extraction and Analysis by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | 126-17-0 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Isolation of this compound and other steroidal alkaloids and sapogenins by direct hydrolysis-extraction of Solanum plants or glycosides therefrom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound inhibits human colorectal cancer cells through suppression of the AKT/glycogen synthase kinase‐3β/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Main chemical constituents and mechanism of anti‐tumor action of Solanum nigrum L - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound, Isolated from Solanum sisymbriifolium Fruits, Has a Potent Anti-Tumor Activity Against Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. yourarticlelibrary.com [yourarticlelibrary.com]

- 18. scispace.com [scispace.com]

- 19. asianpubs.org [asianpubs.org]

- 20. phytojournal.com [phytojournal.com]

- 21. greenpharmacy.info [greenpharmacy.info]

Solasodine and its Derivatives: A Technical Guide for Therapeutic Development

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Solasodine is a steroidal alkaloid predominantly found in plants of the Solanum genus, a group historically significant in various traditional medicine systems. Structurally, it is a C27 cholestane skeleton and serves as the aglycone for glycoalkaloids like solasonine and solamargine. Beyond its direct pharmacological applications, this compound is a crucial precursor in the semi-synthesis of corticosteroids, anabolic steroids, and contraceptive drugs. This guide provides a comprehensive overview of the quantitative analysis, experimental evaluation, and mechanisms of action of this compound and its derivatives, offering a technical foundation for ongoing research and drug development.

Data Presentation: Quantitative Analysis

Quantitative data is essential for evaluating the potency and distribution of this compound. The following tables summarize key findings from various studies.

Table 1: this compound Content in Various Solanum Species

This table presents the concentration of this compound found in the fruits and leaves of different Solanum species, highlighting the richest natural sources for extraction.

| Solanum Species | Plant Part | This compound Content (mg/g dry weight) | Reference |

| S. sisymbriifolium | Fruits | 0.494 | [1] |

| S. nigrum | Fruits | 0.472 | [1] |

| S. vellosum | Fruits | 0.465 | [1] |

| S. surattense | Fruits | 0.446 | [1] |

| S. verbascifolium | Fruits | 0.416 | [1] |

| S. torvum | Fruits | 0.396 | [1] |

| S. diphyllum | Fruits | 0.356 | [1] |

| S. incanum | Fruits | 0.341 | [1] |

| S. trilobatum | Fruits | 1.32 | [2] |

| S. indicum | Fruits | 0.48 | [2] |

| S. laciniatum | Fruits | 3.4 (0.34%) | [3] |

| S. laciniatum | Leaves | 4.4 (0.44%) | [3] |

Table 2: Cytotoxic Activity (IC₅₀) of this compound and Derivatives

The anticancer potential of this compound and its glycosidic derivatives is demonstrated by their half-maximal inhibitory concentrations (IC₅₀) against various human cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ Value | Reference |

| This compound | PC-3 (Prostate) | 25 µM | |

| Synthetic Derivative (74) | PC-3 (Prostate) | 3.91 µM | |

| α-Solamargine | Various | 10.63 µM | |

| α-Solasonine | Various | 11.97 µM | |

| This compound Derivative 2 (rhamnose moiety) | MCF-7, KB, K562, PC3 | Strong Activity | [4][5] |

| This compound Derivative 8 (2-hydroxyethoxymethyl) | MCF-7, KB, K562, PC3 | Strong Activity | [4][5] |

| This compound Derivative 9 (1,3-dihydroxypropan-2-yloxy-methyl) | MCF-7, KB, K562, PC3 | Strong Activity | [4][5] |

Table 3: In Vivo Anti-inflammatory Activity of this compound

This table outlines the effective doses of this compound in animal models of inflammation.

| Animal Model | Administration Route | Effective Dose | Effect | Reference |

| Carrageenan-induced rat paw edema | Oral (p.o.) | 5, 30, 75 mg/kg | Dose-dependent edema reduction | |

| Arachidonic acid-induced rat paw edema | Oral (p.o.) | 75 mg/kg | Inhibition of edema | |

| Adjuvant-induced rat paw edema | Oral (p.o.) | 75 mg/kg | Significant inhibition | |

| TPA-induced ear inflammation | Topical | Not specified | Significant inhibition | |

| Carrageenan-induced pleurisy | Oral (p.o.) | Not specified | Suppressed exudate and leucocyte migration |

Signaling Pathways and Mechanisms of Action

This compound and its derivatives exert their pharmacological effects by modulating key cellular signaling pathways. This section details these mechanisms, illustrated with Graphviz diagrams.

General Experimental Workflow

The logical flow from plant source to therapeutic evaluation is a critical process in natural product drug discovery.

Anticancer Activity: Inhibition of AKT/GSK-3β/β-catenin Pathway

In colorectal and pancreatic cancers, this compound has been shown to suppress cell proliferation and induce apoptosis by inhibiting the PI3K/AKT/GSK-3β signaling pathway.[6] This leads to the destabilization of β-catenin, preventing its nuclear translocation and the subsequent transcription of oncogenes. Downregulation of key proteins such as p-PI3K, p-AKT, and mTOR is observed following treatment.[6]

Anticancer Activity: Suppression of Hedgehog/Gli1 Signaling

This compound also targets cancer stem-like cells by directly suppressing the Hedgehog (Hh)/Gli1 signaling pathway.[7][8] It has been shown to bind to the zinc finger domain of the Gli1 transcription factor, preventing its nuclear translocation and inhibiting the expression of downstream target genes associated with cancer stemness, such as CD44 and ALDH1.[9] This mechanism is distinct from Smoothened (SMO) inhibitors, suggesting potential for overcoming resistance.[8]

Detailed Experimental Protocols

This section provides methodologies for key experiments cited in this compound research.

Protocol for Extraction and Isolation of this compound

This protocol combines Soxhlet extraction with column chromatography for purification.

-

Preparation : Air-dry the plant material (e.g., Solanum leaves or fruits) in the shade and grind into a fine powder.

-

Soxhlet Extraction :

-

Place 50g of the powdered plant material into a cellulose thimble.

-

Load the thimble into a Soxhlet extractor.

-

Extract with a suitable solvent like chloroform or methanol for 6-8 hours.[10]

-

After extraction, evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Acid Hydrolysis :

-

Dissolve the crude extract in 1.0 M HCl in aqueous ethanol.

-

Heat the solution at 100°C for 2 hours to hydrolyze the glycosides, cleaving the sugar moieties to yield the aglycone (this compound).[2]

-

Neutralize the solution with 1.0 M NaOH.

-

-

Purification by Column Chromatography :

-

Prepare a silica gel (60-120 mesh) column using a non-polar solvent like hexane.

-

Dissolve the hydrolyzed extract in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with a gradient solvent system, for example, starting with 100% ethyl acetate and gradually increasing the polarity with a mixture of chloroform and ethyl acetate (e.g., 3:2).

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing pure this compound.

-

-

Crystallization : Combine the pure fractions, evaporate the solvent, and recrystallize the this compound from methanol to obtain pure crystals.[3]

-

Confirmation : Confirm the identity and structure of the purified compound using analytical techniques such as ¹H NMR, Mass Spectrometry, and by determining its melting point.

Protocol for In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability.

-

Cell Plating : Seed human cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment :

-

Prepare a stock solution of this compound or its derivative in DMSO.

-

Perform serial dilutions in culture medium to achieve the desired final concentrations.

-

Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition :

-

Solubilization :

-

Carefully remove the medium from the wells.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[11]

-

Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

-

-

Absorbance Reading : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol for In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema)

This is a standard model for evaluating acute anti-inflammatory activity.[13][14]

-

Animals : Use male Wistar or Sprague-Dawley rats (150-200g). Acclimatize the animals for at least one week before the experiment. Fast the rats for 12-18 hours before the study, with free access to water.[15][16]

-

Grouping and Dosing :

-

Divide the rats into groups (n=5-6 per group):

-

Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

-

Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

-

Groups 3-5: Test groups receiving this compound at different doses (e.g., 25, 50, 100 mg/kg, p.o.).

-

-

Administer the respective treatments orally (p.o.) or intraperitoneally (i.p.).[17]

-

-

Induction of Inflammation :

-

Measurement of Paw Volume :

-

Measure the paw volume of each rat immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a digital plethysmometer.[17]

-

-

Data Analysis :

-

Calculate the edema volume (Vₑ) at each time point: Vₑ = Vₜ - V₀, where Vₜ is the paw volume at time 't'.

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

-

% Inhibition = [ (Vₑ control - Vₑ treated) / Vₑ control ] x 100.

-

-

Protocol for Synthesis of this compound Derivatives

This section briefly outlines two approaches for creating this compound derivatives to explore structure-activity relationships.

-

Transglycosylation Strategy : This method is used to create novel this compound glycosides.[4][5]

-

Preparation of Glycosyl Donor : A protected monosaccharide (e.g., benzoylated rhamnose) is converted into a glycosyl bromide using a solution of HBr in acetic acid.

-

Condensation : The glycosyl donor is condensed with the 3-OH group of the this compound aglycone. This reaction is typically catalyzed by a silver salt, such as silver trifluoromethanesulfonate.

-

Deprotection : The protecting groups (e.g., benzoyl groups) are removed from the sugar moiety to yield the final this compound glycoside derivative.

-

-

Two-Step Synthesis from Diosgenin : this compound itself can be synthesized from the more abundant sapogenin, diosgenin.[18][19]

-

F-Ring Opening and Amination : The F-ring of the spiroketal in a protected diosgenin derivative (e.g., diosgenin pivalate) is opened. Simultaneously, a protected amino group is introduced at position 26. This can be achieved using reagents like benzyl carbamate promoted by TMSOTf.[18]

-

Deprotection and N-Cyclization : The protecting group on the newly introduced amine is removed, followed by an N-cyclization step to form the characteristic spirosolane structure of this compound.

-

Conclusion and Future Perspectives

This compound and its natural glycoalkaloids, solasonine and solamargine, represent a class of compounds with a rich history in traditional medicine and significant potential for modern drug development. Their diverse pharmacological activities, particularly in oncology, are underpinned by well-defined mechanisms of action involving critical cell signaling pathways. The ability to isolate this compound in substantial quantities from various Solanum species and the feasibility of synthetic modification provide a robust platform for generating novel therapeutic agents.

Future research should focus on optimizing the therapeutic index of this compound derivatives through medicinal chemistry, exploring synergistic combinations with existing chemotherapeutics, and advancing the most promising candidates into further preclinical and clinical trials. The development of targeted delivery systems could further enhance efficacy while minimizing potential toxicity, paving the way for new treatments derived from this valuable natural product.

References

- 1. phytojournal.com [phytojournal.com]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of this compound glycoside derivatives and evaluation of their cytotoxic effects on human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound inhibits human colorectal cancer cells through suppression of the AKT/glycogen synthase kinase‐3β/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound inhibited the proliferation of gastric cancer cells through suppression of Hedgehog/Gli1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound inhibited the proliferation of gastric cancer cells through suppression of Hedgehog/Gli1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. soxhlet extraction method: Topics by Science.gov [science.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

- 13. researchgate.net [researchgate.net]

- 14. inotiv.com [inotiv.com]

- 15. pubcompare.ai [pubcompare.ai]

- 16. 3.6. Carrageenan Induced Paw Edema and Anti-Inflammatory Evaluation [bio-protocol.org]

- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Two-step Synthesis of this compound Pivalate from Diosgenin Pivalate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Efficient synthesis of this compound, O-acetylthis compound, and soladulcidine as anticancer steroidal alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxic Effects of Solasodine on HeLa Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of solasodine on HeLa (human cervical cancer) cells. It consolidates key findings on cytotoxicity, apoptosis, and cell cycle arrest, and delineates the putative signaling pathways involved. This document is intended to serve as a resource for researchers and professionals in the field of oncology and drug development.

Quantitative Assessment of Cytotoxicity

This compound, a steroidal alkaloid derived from plants of the Solanaceae family, and its glycosidic derivatives have demonstrated significant cytotoxic potential against various cancer cell lines.[1] While specific IC50 values for pure this compound on HeLa cells are not extensively detailed in the currently available literature, related compounds and fractions have shown notable activity. The cytotoxic effects are generally observed to be both dose- and time-dependent.[2][3]

| Compound/Fraction | Cell Line | Assay | IC50 / Effect | Reference |

| This compound Glycosides | HeLa | Tritiated Thymidine Uptake | Preferential inhibition in cancer cells | [4] |

| Tomatidine and this compound | HeLa | Not Specified | Highest inhibitory effect among tested cell lines (MCF7, HT29) | [5] |

| Solanum Nigrum Fraction | HeLa | MTT Assay | IC50: 13.0 µg/mL | [6] |

| This compound | Colorectal Cancer Cells (HCT116) | MTT Assay | IC50: 39.43 µmol/L (at 48h) | [2] |

| This compound | Gastric Cancer Cells (AGS) | Colony Formation Assay | Significant reduction in colonies at 10 µM | [7] |

Table 1: Summary of Quantitative Cytotoxicity Data

Experimental Protocols

The following sections detail the standard methodologies for assessing the cytotoxic and mechanistic effects of this compound on HeLa cells.

Cell Culture and Maintenance

HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere. Subculturing is performed regularly using trypsin-EDTA to ensure cells are in the exponential growth phase for experiments.[8][9]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: HeLa cells are seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well and allowed to adhere overnight.[9][10]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 20, 40, 80 µmol/L) and incubated for specified durations (e.g., 24, 48, 72 hours).[2]

-

MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[2]

-

Solubilization: The medium is removed, and 150 µL of Dimethyl Sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.[2][8]

-

Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Apoptosis Assessment

2.3.1 Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: HeLa cells are treated with this compound at the desired concentrations for a specified time.

-

Harvesting: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15-30 minutes at room temperature.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

2.3.2 Hoechst 33258 Staining

This fluorescence microscopy technique is used to observe nuclear morphology changes characteristic of apoptosis.

-

Cell Treatment: Cells grown on coverslips are treated with this compound.

-

Fixation: Cells are fixed with 4% paraformaldehyde.

-

Staining: The fixed cells are stained with Hoechst 33258 solution.

-

Visualization: The coverslips are mounted on slides and observed under a fluorescence microscope. Apoptotic cells exhibit condensed chromatin and fragmented nuclei.[2]

Cell Cycle Analysis

Flow cytometry with Propidium Iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: HeLa cells are treated with this compound for a set period (e.g., 48 hours), then harvested.[11]

-

Fixation: Cells are washed with cold PBS and fixed in 70% cold ethanol overnight at 4°C. This permeabilizes the cells.[2][11]

-

Staining: The fixed cells are washed and resuspended in a staining solution containing PI and RNase A. RNase A ensures that only DNA is stained.[2]

-

Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer. The resulting histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Visualized Workflows and Pathways

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for assessing this compound's cytotoxicity on HeLa cells.

Putative Signaling Pathways of this compound in Cancer Cells

While the precise signaling cascade of this compound in HeLa cells requires further elucidation, research in other cancer cell lines, such as colorectal, gastric, and breast cancer, points towards the modulation of key survival and proliferation pathways.[2][7][12] The Hedgehog and AKT signaling pathways are notable targets.[2][7][12] this compound has been shown to inhibit the nuclear translocation of Gli1, a key transcription factor in the Hedgehog pathway, and to suppress the AKT/GSK-3β/β-catenin axis.[2][7]

Caption: Putative signaling pathways modulated by this compound in cancer cells.

Mechanisms of Action

Induction of Apoptosis

This compound has been demonstrated to induce apoptosis in various cancer cells.[2] This is often characterized by:

-

Morphological Changes: Nuclear condensation and fragmentation are observed following this compound treatment.[2]

-

Caspase Activation: this compound treatment leads to the activation of key executioner caspases, such as caspase-3, and initiator caspases like caspase-8 and caspase-9.[2][3]

-

Modulation of Bcl-2 Family Proteins: An increase in the expression of pro-apoptotic proteins (e.g., Bax, Bak) and a decrease in anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) are frequently reported, shifting the cellular balance towards apoptosis.[2][3]

Cell Cycle Arrest

Studies on colorectal and other cancer cells indicate that this compound can induce cell cycle arrest, thereby inhibiting proliferation.[2] In some cancer cell lines, this compound has been shown to cause a G2/M phase arrest.[2] This is typically associated with the modulation of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). For instance, a decrease in Cyclin D1 expression has been noted, which would impede G1/S transition.[13]

Conclusion

This compound demonstrates significant cytotoxic effects against cancer cells, including HeLa cells, primarily through the induction of apoptosis and cell cycle arrest. The underlying mechanisms appear to involve the modulation of critical signaling pathways such as the Hedgehog/Gli1 and AKT/GSK-3β/β-catenin pathways. The detailed protocols and compiled data herein provide a foundational resource for further investigation into this compound as a potential therapeutic agent for cervical and other cancers. Future research should focus on elucidating the precise molecular interactions and signaling cascades specific to HeLa cells to fully characterize its anticancer potential.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound inhibits human colorectal cancer cells through suppression of the AKT/glycogen synthase kinase‐3β/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phytopharmajournal.com [phytopharmajournal.com]

- 4. This compound glycosides. In vitro preferential cytotoxicity for human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound inhibited the proliferation of gastric cancer cells through suppression of Hedgehog/Gli1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmacophorejournal.com [pharmacophorejournal.com]

- 11. Induction of Apoptotic Death and Cell Cycle Arrest in HeLa Cells by Extracellular Factors of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound suppress MCF7 breast cancer stem-like cells via targeting Hedgehog/Gli1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Anti-inflammatory and Anti-nociceptive Properties of Solasodine

Executive Summary: Solasodine, a steroidal glycoalkaloid found predominantly in plants of the Solanum genus, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] This document provides a comprehensive technical overview of the anti-inflammatory and anti-nociceptive effects of this compound, intended for researchers, scientists, and professionals in drug development. It synthesizes findings from various preclinical models, details the underlying molecular mechanisms, presents quantitative data in a structured format, and provides detailed experimental protocols for key assays. The primary mechanisms of action involve the inhibition of pro-inflammatory mediators and the modulation of critical signaling pathways, most notably the NF-κB pathway.[3][4]

Anti-inflammatory Effects of this compound

This compound has demonstrated significant anti-inflammatory activity in a dose-dependent manner across various acute and chronic inflammation models.[1][5] Its efficacy is attributed to the suppression of inflammatory mediators, including cytokines and enzymes involved in the inflammatory cascade.

In Vivo and In Vitro Evidence

In animal models, this compound effectively reduces edema, exudate volume, and leukocyte migration.[1][5] Studies using the carrageenan-induced rat paw edema model show that this compound's effect is comparable to that of the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin.[5] Furthermore, topical application of this compound has been shown to suppress ear inflammation induced by tetradecanoyl-phorbol 13-acetate (TPA) in mice.[1][5]

In vitro investigations using lipopolysaccharide (LPS)-stimulated macrophages confirm its anti-inflammatory properties, where it inhibits the production of key inflammatory molecules.[1] In a rat model of bronchial asthma, orally administered this compound was found to reduce airway hyperresponsiveness and decrease the levels of pro-inflammatory mediators such as TNF-α, IL-1β, IL-4, IL-5, and IgE.[6][7]

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the quantitative results from key preclinical studies investigating the anti-inflammatory effects of this compound.

Table 1: In Vivo Anti-inflammatory Activity of this compound

| Model | Species | This compound Dosage | Key Parameter Measured | Result |

| Carrageenan-Induced Paw Edema | Rat | 5, 30, 75 mg/kg | Paw Edema Volume | Statistically significant, dose-dependent inhibition.[5] |

| Arachidonic Acid-Induced Paw Edema | Rat | 75 mg/kg | Paw Edema Volume | Significant inhibition 1 hour post-challenge.[5] |

| Adjuvant-Induced Arthritis | Rat | 75 mg/kg | Paw Edema Volume | Significant inhibition of chronic inflammation.[5] |

| Pleurisy Model | Rat | Not specified | Exudate Volume, Leukocyte & Neutrophil Migration | Significant suppression.[1][5] |

| Ovalbumin-Induced Asthma | Rat | 1, 10 mg/kg (p.o.) | Inflammatory Cell Infiltration, Histamine, IgE, TNF-α, IL-1β, IL-4, IL-5 | Significant reversal of OVA-induced changes.[7] |

Table 2: In Vitro Anti-inflammatory Activity of this compound

| Cell Line / Model | Stimulus | Key Parameter Measured | Result |

| Macrophages | Lipopolysaccharide (LPS) | TNF-α, iNOS, COX-2 Production | Inhibition of pro-inflammatory mediators.[1][4] |

| RAW264.7 Macrophages | LPS/IFNγ | NO, PGE₂, TNF-α, IL-6, IL-1β mRNA levels | Significant decrease in production and gene expression.[4] |

Anti-nociceptive Effects of this compound

This compound exhibits potent anti-nociceptive (analgesic) properties, which have been validated in various rodent models of pain. The evidence suggests that its effects are mediated through both central and peripheral mechanisms.[8]

Evidence from Nociceptive Models

In the acetic acid-induced writhing test, a model for visceral pain, pretreatment with this compound significantly reduces the number of abdominal constrictions in a dose-dependent manner.[1][8] The formalin test, which assesses both neurogenic (early phase) and inflammatory (late phase) pain, shows that this compound significantly reduces the licking response in both phases.[1][8] Furthermore, in the hot plate test, a model of central thermal pain, this compound significantly increases the pain reaction time.[8] In a model of chronic neuropathic pain, this compound administration reduced mechanical, thermal, and cold allodynia.[9]

Quantitative Data on Anti-nociceptive Activity

Table 3: Anti-nociceptive Activity of this compound in Murine Models

| Model | Species | This compound Dosage (p.o.) | Key Parameter Measured | Result |

| Acetic Acid-Induced Writhing | Mouse | 2, 4, 8 mg/kg | Number of Writhes | Significant, dose-dependent decrease (p < 0.001).[8] |

| Formalin Test (Early & Late Phase) | Mouse | 2, 4, 8 mg/kg | Licking Time | Significant reduction in painful sensation in both phases (p < 0.001).[8] |

| Hot Plate Test | Mouse | 2, 4, 8 mg/kg | Reaction Time | Significant, dose-dependent increase (p < 0.001).[8] |

| Chronic Constriction Injury (CCI) | Rat | 25 mg/kg | Mechanical, Thermal, Cold Allodynia | Significant reduction in CCI-induced behavioral changes.[9] |

Mechanisms of Action and Signaling Pathways

The therapeutic effects of this compound are rooted in its ability to modulate key signaling pathways and inhibit the production of inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

A primary mechanism for this compound's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][10] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes like COX-2 and iNOS.[4][11] Inflammatory stimuli typically lead to the degradation of the inhibitory protein IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate gene transcription.[4][11] this compound has been shown to inhibit the nuclear translocation of NF-κB p65, thereby downregulating the expression of its target inflammatory genes.[3][4]

Other Relevant Mechanisms

-

COX and 5-LOX Inhibition: this compound is suggested to exert its anti-inflammatory effects by inhibiting both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, which are responsible for the synthesis of prostaglandins and leukotrienes, respectively.[5]

-

TRPV1 Antagonism: In neuropathic pain models, this compound has been shown to act as an antagonist at the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key channel involved in pain sensation.[9]

-

Cytokine Suppression: this compound directly suppresses the production of pro-inflammatory cytokines, including TNF-α and IL-6.[1][9]

-

PI3K/Akt Pathway: Some studies, particularly in the context of cancer, show that this compound can modulate the PI3K/Akt signaling pathway, which has known overlaps with inflammatory processes.[10][12]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key preclinical assays used to evaluate the anti-inflammatory and anti-nociceptive effects of this compound.

Carrageenan-Induced Paw Edema in Rats

This is a standard model for acute inflammation.[13][14]

-

1. Animals: Male Wistar rats (150-200g) are used. Animals are acclimatized for at least one week before the experiment.

-

2. Grouping: Animals are randomly divided into groups (n=6): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and this compound treatment groups (e.g., 5, 30, 75 mg/kg).

-

3. Drug Administration: this compound or Indomethacin, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), is administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection. The control group receives only the vehicle.

-

4. Induction of Edema: A 0.1 mL injection of 1% w/v carrageenan suspension in sterile saline is administered into the sub-plantar surface of the right hind paw of each rat.[15]

-

5. Measurement: The paw volume is measured immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a digital plethysmometer.[15]

-

6. Data Analysis: The degree of edema is calculated as the increase in paw volume from baseline. The percentage inhibition of edema for each treatment group is calculated relative to the vehicle control group. Statistical analysis is performed using ANOVA followed by a post-hoc test.

Acetic Acid-Induced Writhing Test in Mice

This model evaluates peripheral analgesic activity.

-

1. Animals: Swiss albino mice (20-25g) are used.

-

2. Grouping and Administration: Animals are grouped and administered this compound (e.g., 2, 4, 8 mg/kg, p.o.), a positive control (e.g., Aspirin), or vehicle 60 minutes before the acetic acid injection.

-

3. Induction of Nociception: A 0.6% v/v solution of acetic acid is injected intraperitoneally (10 mL/kg body weight).

-